Product packaging for (3-Cyclopropylcyclobutyl)methanol(Cat. No.:CAS No. 1782799-64-7)

(3-Cyclopropylcyclobutyl)methanol

Cat. No.: B2825769
CAS No.: 1782799-64-7
M. Wt: 126.199
InChI Key: VDMZWKKVXGYAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Cyclopropylcyclobutyl)methanol is a high-purity chemical compound offered for research and development purposes. This organics building block features a cyclobutane ring substituted with both a cyclopropyl group and a hydroxymethyl group, a structure that is of significant interest in modern synthetic and medicinal chemistry. Its unique fused ring system with an alcohol functional group makes it a valuable scaffold for chemical synthesis. Researchers utilize this compound as a key intermediate in the exploration of new pharmaceutical candidates, agrochemicals, and material sciences. The reactive alcohol group allows for further functionalization, while the strained ring systems can be leveraged to study ring-opening reactions and cycloadditions, which are fundamental transformations in organic chemistry. This compound is provided with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B2825769 (3-Cyclopropylcyclobutyl)methanol CAS No. 1782799-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-cyclopropylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-6-3-8(4-6)7-1-2-7/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMZWKKVXGYAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782799-64-7
Record name (3-cyclopropylcyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Features and Topological Considerations of the Cyclopropylcyclobutyl Moiety

The defining characteristic of (3-Cyclopropylcyclobutyl)methanol is its carbon skeleton, which features a cyclopropyl (B3062369) group attached to a cyclobutane (B1203170) ring. This combination of two small, strained rings imparts significant and interesting topological features to the molecule. The cyclobutane ring itself is not planar but exists in a puckered conformation to alleviate some of the angle strain inherent in a four-membered ring. The presence of a substituent, in this case, the cyclopropyl group, influences the puckering of the cyclobutane ring and can lead to the existence of cis and trans diastereomers, depending on the relative orientation of the cyclopropyl and hydroxymethyl groups.

The cyclopropyl group, a three-membered ring, possesses high angle strain and "bent" bonds, which give it partial double-bond character. This electronic feature can influence the reactivity of the adjacent cyclobutane ring and the molecule as a whole. The fusion of these two strained ring systems creates a rigid and three-dimensional molecular scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
CAS Number1782799-64-7
SMILESC1CC1C2CC(C2)CO
InChI KeyVDMZWKKVXGYAMU-UHFFFAOYSA-N

This table displays key identifiers and properties of the compound. uni.luchemsrc.com

Contextualizing Alkyl Substituted Cycloalkane Methanols in Synthetic Chemistry

Alkyl-substituted cycloalkane methanols are a well-established class of compounds in synthetic organic chemistry. They serve as versatile intermediates and building blocks for the synthesis of more complex molecules. The naming of such compounds follows established IUPAC nomenclature, where the larger ring or chain dictates the parent name. For instance, in (3-Cyclopropylcyclobutyl)methanol, the cyclobutane (B1203170) ring is the parent structure.

The synthesis of substituted cycloalkanes can be achieved through various methods, including the catalytic coupling of diols with secondary alcohols or ketones, which has been shown to be an efficient route to substituted cyclohexanes. acs.org While specific synthesis routes for this compound are not extensively detailed in readily available literature, general methods for preparing cyclopropylmethanol (B32771) and other substituted cycloalkane methanols often involve the reduction of the corresponding carboxylic acids or aldehydes. For example, cyclopropylmethanol can be prepared by the hydrogenation of cyclopropanecarboxaldehyde. google.com The condensation of aliphatic aldehydes with CH-acids is another strategy for creating functionalized alkyl-substituted cyclohexanones, which can be further modified. researchgate.net

These methodologies highlight the chemical toolbox available to organic chemists for constructing varied cycloalkane frameworks, which are precursors to the corresponding methanols. The presence of the hydroxyl group in these molecules provides a reactive handle for a wide array of chemical transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution reactions.

Significance of Bridged and Spirocyclic Alcohols As Molecular Scaffolds

The rigid, three-dimensional structure of the cyclopropylcyclobutyl moiety places (3-Cyclopropylcyclobutyl)methanol in a category of compounds that share characteristics with bridged and spirocyclic systems. These types of molecular scaffolds are of increasing importance in medicinal chemistry and materials science. researchgate.netacs.orgnih.gov

Bridged and spirocyclic systems offer a higher degree of three-dimensionality and structural rigidity compared to their linear or simple monocyclic counterparts. acs.org This "sp3-richness" is a desirable trait in drug discovery, as it can lead to improved binding affinity and selectivity for biological targets. nih.govtandfonline.com The defined spatial arrangement of functional groups on these scaffolds can facilitate precise interactions with protein binding pockets. researchgate.net Spirocycles, for instance, are found in numerous approved drugs and are sought after for their ability to introduce novel and favorable physicochemical properties. nih.gov

While this compound is not strictly a bridged or spirocyclic compound in the traditional sense, its fused small ring system creates a compact and conformationally restricted structure that mimics the desirable attributes of these more complex scaffolds. This makes it and similar structures valuable for creating libraries of diverse and structurally unique molecules for high-throughput screening in drug discovery programs. nih.gov

Chemical Reactivity and Derivatization Studies of 3 Cyclopropylcyclobutyl Methanol

Reactions at the Primary Alcohol Functionality

No specific research findings for (3-Cyclopropylcyclobutyl)methanol were identified.

Oxidation Reactions to Aldehydes and Carboxylic Acids

No specific research findings for this compound were identified.

Formation of Ethers, Esters, and Other Derivatives

No specific research findings for this compound were identified.

Nucleophilic Substitution Reactions of Activated Alcohols

No specific research findings for this compound were identified.

Reactions Involving the Cyclopropyl (B3062369) Ring

No specific research findings for this compound were identified.

Electrophilic Additions and Ring-Opening Reactions

No specific research findings for this compound were identified.

Cycloaddition Reactions of the Cyclopropyl Moiety

No specific research findings for this compound were identified.

Reactions Involving the Cyclobutyl Ring

The four-membered cyclobutyl ring is characterized by significant ring strain, which makes it susceptible to reactions that can alleviate this strain, such as ring expansion. Furthermore, the C-H bonds of the cyclobutyl core can serve as handles for introducing new functionalities.

Ring expansion reactions of cyclobutane (B1203170) derivatives are thermodynamically driven by the release of ring strain, converting the four-membered ring into a more stable five-membered cyclopentane (B165970) system. chemistrysteps.comstackexchange.com These transformations are typically initiated by the formation of a carbocation on a carbon atom adjacent to the ring. In the case of this compound, dehydration of the alcohol under acidic conditions can generate the requisite cyclobutylcarbinyl cation. This intermediate can then undergo a rearrangement where a C-C bond from the cyclobutane ring migrates, leading to a cyclopentyl cation. stackexchange.comstackexchange.com This process is a type of Wagner-Meerwein rearrangement, specifically analogous to the Tiffeneau-Demjanov rearrangement. encyclopedia.publibretexts.org

The reaction proceeds through protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation. This unstable species rapidly rearranges. The migration of one of the endocyclic C-C bonds of the cyclobutane ring to the carbocationic center results in the formation of a more stable tertiary cyclopentyl carbocation. chemistrysteps.com Subsequent loss of a proton or capture by a nucleophile yields the final cyclopentane product. Studies on the closely related cyclobutyl(cyclopropyl)methanol (B2381419) under superacidic conditions have shown that the cyclopropane (B1198618) ring can also be involved, but ring expansion of the cyclobutane is a prominent pathway. stackexchange.comstackexchange.com

While less common, ring contraction of a cyclobutane ring can occur, for instance, via a Favorskii rearrangement. encyclopedia.pub This would necessitate the initial oxidation of the this compound to the corresponding ketone, (3-cyclopropylcyclobutyl) methanone. Treatment of the resulting α-haloketone with a base would then induce a rearrangement to form a cyclopropanecarboxylic acid derivative. Cationic ring contractions are also known but are generally less favored for cyclobutane systems compared to expansion. encyclopedia.pub

Table 1: Representative Ring Expansion Mechanisms Applicable to this compound

Rearrangement TypeStarting FunctionalityKey IntermediateProduct TypeDriving Force
Tiffeneau-Demjanov TypePrimary AlcoholCyclobutylcarbinyl CationCyclopentanone/CyclopenteneRelief of ring strain; formation of a more stable carbocation
Pinacol Rearrangement1,2-DiolCarbocation adjacent to a hydroxyl groupKetone (ring-expanded)Relief of ring strain; formation of a stable carbonyl group

Direct introduction of functional groups onto the saturated cyclobutyl ring, without altering the ring structure itself, can be achieved through modern C-H functionalization techniques. These methods offer a powerful way to create derivatives that would be difficult to access through traditional synthetic routes. nih.govrsc.org

Rhodium-catalyzed C-H insertion reactions are particularly effective for the selective functionalization of cyclobutanes. nih.gov By employing a rhodium catalyst and a diazo compound (e.g., an aryldiazoacetate), it is possible to insert a carbene into a C-H bond of the cyclobutyl ring. A significant advantage of this methodology is that the regioselectivity of the insertion can be controlled by the choice of the rhodium catalyst. For a substituted cyclobutane, different catalysts can direct the functionalization to either the C1 (tertiary) or C3 (secondary) position. This catalyst-controlled regiodivergence allows for the synthesis of either 1,1-disubstituted or 1,3-disubstituted cyclobutane derivatives from the same starting material. nih.gov Applying this to this compound could yield novel esters or other functionalized analogs at specific positions on the cyclobutyl core.

Table 2: Catalyst-Controlled C-H Functionalization of Substituted Cyclobutanes

Target PositionCatalyst ExampleDiazo ReagentProduct TypeKey Feature
C1 (Tertiary C-H)Rh₂(esp)₂Aryldiazoacetate1,1-disubstituted cyclobutaneFunctionalization at the most substituted carbon.
C3 (Secondary C-H)Rh₂(S-2-Cl-5-BrTPCP)₄Aryldiazoacetatecis-1,3-disubstituted cyclobutaneFunctionalization at a less sterically hindered secondary carbon. nih.gov

Cross-Coupling Reactions and C-H Activation Strategies at the Cycloaliphatic Centers

Cross-coupling reactions provide a robust set of tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to saturated rings like cyclobutane and cyclopropane has become increasingly important. nih.govrsc.orgwhiterose.ac.uk

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C(sp³)–C(sp²) bonds. To apply this to this compound, the molecule would first need to be converted into an organoboron derivative. For instance, the hydroxyl group could be replaced with a bromine atom, followed by a Miyaura borylation. Alternatively, potassium cyclobutyltrifluoroborates have been shown to be effective coupling partners with a range of aryl and heteroaryl chlorides. nih.gov These reactions, typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, can proceed in moderate to excellent yields, tolerating various functional groups. nih.gov This strategy could be used to attach aryl or heteroaryl moieties to the cyclobutyl ring of the parent molecule.

Direct C-H activation offers a more atom-economical approach by avoiding the pre-functionalization step of creating an organohalide or organoboron reagent. beilstein-journals.orgresearchgate.net Dual catalytic systems, such as those combining a nickel catalyst with a photoredox catalyst, have been developed for the C(sp³)–H arylation of cyclic alkanes. beilstein-journals.org This approach involves the generation of an alkyl radical via hydrogen atom transfer, which then engages in the nickel-catalyzed cross-coupling cycle. Such methods could potentially be applied to activate the C-H bonds on either the cyclobutyl or cyclopropyl rings of this compound, enabling direct coupling with aryl halides.

Stereochemical Control and Diastereoselectivity in Chemical Transformations

This compound is a chiral molecule with multiple stereocenters. Consequently, any chemical transformation performed on this substrate must address the potential formation of new stereoisomers. Achieving high levels of stereocontrol is paramount for the synthesis of specific, enantiomerically pure derivatives.

In the context of the C-H functionalization reactions discussed previously, the use of chiral rhodium catalysts is crucial for achieving asymmetric induction. nih.gov Rhodium catalysts with chiral carboxylate ligands, such as Rh₂(S-2-Cl-5-BrTPCP)₄, can create a chiral environment around the reactive carbene intermediate. This enables the catalyst to differentiate between enantiotopic C-H bonds or the faces of the cyclobutane ring, leading to the formation of one enantiomer of the product in excess (high % ee). nih.gov The ability to generate chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes with high enantioselectivity simply by selecting the appropriate catalyst highlights the sophistication of modern synthetic methods. nih.gov

In diastereoselective reactions, the existing stereocenters in this compound will influence the stereochemical outcome at a new stereocenter. For example, in a ring expansion reaction, the conformation of the cyclobutyl ring and the orientation of the cyclopropyl and hydroxymethyl groups would likely direct the approach of reagents and influence which endocyclic bond migrates. This would result in a preference for the formation of one diastereomer of the resulting cyclopentane product over others. Careful selection of reaction conditions and reagents is necessary to maximize this diastereoselectivity.

Applications and Advanced Materials Research Involving 3 Cyclopropylcyclobutyl Methanol As a Building Block

Role as a Versatile Building Block in Complex Organic Synthesis

(3-Cyclopropylcyclobutyl)methanol is recognized as a versatile organic building block, a class of functionalized molecules that serve as foundational components for the modular construction of more complex molecular architectures. bldpharm.comsigmaaldrich.com Its utility stems from the presence of a primary alcohol group, which allows for a wide range of chemical transformations, and the compact, rigid, and three-dimensional nature of the cyclopropyl-cyclobutyl scaffold. This scaffold is particularly valuable in medicinal chemistry for exploring new chemical space, moving away from flat, aromatic structures.

The application of this compound as a building block is exemplified in the synthesis of novel inhibitors for the Nav1.8 sodium channel, which is a target for pain therapeutics. google.com In this context, the molecule is used to introduce the (3-cyclopropylcyclobutyl)methyl moiety into a larger, more complex structure, specifically cycloalkyl 3-oxopiperazine carboxamides. google.com The synthesis involves coupling the this compound-derived fragment with other heterocyclic systems to create potent and selective modulators of the ion channel. google.com The presence of both cis and trans isomers of the substituted cyclobutane (B1203170) ring allows for the exploration of stereochemical influences on biological activity. google.com

The reactivity of the hydroxyl group allows for its conversion into various other functional groups, making it a versatile starting point for multi-step syntheses.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagentsProduct Functional Group
OxidationPCC, DMP, SwernAldehyde, Carboxylic Acid
EsterificationAcyl Halide, Carboxylic AnhydrideEster
EtherificationWilliamson Ether Synthesis (NaH, Alkyl Halide)Ether
HalogenationSOCl₂, PBr₃Alkyl Halide
TosylationTsCl, PyridineTosylate (Good Leaving Group)
AzidationDPPA, DBUAzide

This versatility enables chemists to incorporate the unique cyclopropyl-cyclobutyl motif into a diverse range of target molecules.

Integration into Novel Molecular Architectures and Functional Materials

The incorporation of non-planar, sp³-rich fragments like the 3-cyclopropylcyclobutyl group is a key strategy in the design of novel molecular architectures. nih.gov Such building blocks are instrumental in creating molecules with defined three-dimensional shapes, which is crucial for applications in host-guest chemistry, molecular recognition, and materials science. Anthracene, for example, is a versatile building block used to construct a variety of functional molecules and molecular assemblies. rsc.org Similarly, this compound can be used to construct unique architectures.

The strained ring system imparts a specific conformational rigidity to the molecules it is part of. This can be exploited in the design of functional materials where precise control over molecular shape and packing is required. For instance, its derivatives could be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the rigid structure can help define pore size and shape. bldpharm.comberkeley.edu While specific examples of this compound in such materials are not yet widely reported, its properties align with the design principles for creating robust, porous materials. berkeley.edu

In the context of organometallic coatings for applications like photolithography, specifically for EUV patterning, monoalkyl tin compositions are used. epo.orggoogleapis.com The alkyl group in these materials is a critical component, and the use of cyclic hydrocarbyl groups like adamantyl is noted. justia.com The unique structure of the cyclopropylcyclobutyl group could potentially be used in similar organometallic precursors to fine-tune the properties of radiation-sensitive films.

Exploration as a Scaffold for Chemical Biology Probes and Advanced Ligand Design

A scaffold in medicinal chemistry and chemical biology is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The 3-cyclopropylcyclobutyl moiety is an attractive scaffold due to its novelty and rigid, three-dimensional nature. This rigidity can help to pre-organize appended functional groups in a specific spatial orientation, which can lead to higher binding affinity and selectivity for a biological target.

The development of Nav1.8 inhibitors for pain management provides a clear example of this compound being used to create a scaffold for advanced ligand design. google.com The patent describes various derivatives where the (3-cyclopropylcyclobutyl)methyl group is attached to a piperazine (B1678402) core, and this assembly is further substituted with different aromatic groups. google.com The purpose of these variations is to systematically probe the binding pocket of the Nav1.8 channel to optimize potency and selectivity.

The design of ligands for metal complexes is another area where this scaffold could be valuable. nih.govbeilstein-journals.orguni-wuerzburg.de The introduction of coordinating groups onto the cyclopropyl-cyclobutyl framework could lead to new types of ligands with unique steric and electronic properties. For example, coordinating Au(III) with tetraamine (B13775644) ligands has been studied, and the specific geometry of the ligand is crucial for the resulting complex. beilstein-journals.org The defined stereochemistry of the this compound scaffold could be used to create chiral ligands for asymmetric catalysis.

Precursor for the Synthesis of Strained Organic Compounds with Unique Reactivity

The cyclopropane (B1198618) and cyclobutane rings within this compound are characterized by significant ring strain. This stored energy can be released in chemical reactions, providing a thermodynamic driving force for transformations that would otherwise be difficult to achieve. nih.gov This makes the compound a valuable precursor for synthesizing other strained or structurally complex molecules.

Ring-opening reactions are a common pathway for relieving strain in such systems. For example, cyclopropylcarbinyl cations are known to undergo rapid rearrangement to form cyclobutyl and homoallyl cations. This reactivity can be harnessed in a controlled manner to construct larger ring systems or linear chains with specific functionalization patterns. The synthesis of (hetero)aryl-fused cyclohexa-1,3-dienes, for instance, utilizes the ring-opening of a cyclopropyl (B3062369) carbinol derivative. chemicalbook.com

Formal cycloadditions driven by the homolytic opening of strained rings are also a powerful tool in modern synthesis. nih.gov While specific examples starting from this compound are not prominent in the literature, the principles apply. The bonds of the strained rings can undergo homolysis upon thermolysis, photolysis, or single-electron transfer, generating radical intermediates that can participate in cycloaddition reactions to form complex sp³-rich motifs. nih.gov Small ring compounds, including those with silylmethyl substituents, are known to undergo cycloaddition with dipolarophiles in a controlled manner. rsc.org

Investigation of Structure-Property Relationships in Derivatized Forms, focusing on Molecular Recognition and Self-Assembly

Understanding how the structure of a molecule dictates its properties and its interactions with other molecules is fundamental to chemistry. The derivatization of this compound offers a platform to study these structure-property relationships. A key variable in this system is the stereochemistry of the cyclobutane ring, which can exist in cis and trans configurations relative to the substituents.

Table 2: Isomers of this compound Derivatives

IsomerDescriptionPotential Impact on Properties
cis-isomerThe cyclopropyl and hydroxymethyl groups are on the same face of the cyclobutane ring.May lead to intramolecular interactions; presents a "C" shape that could influence crystal packing or binding to a receptor surface.
trans-isomerThe cyclopropyl and hydroxymethyl groups are on opposite faces of the cyclobutane ring.Results in a more linear or "S" shaped molecule; likely to pack differently in a solid state compared to the cis-isomer.

These subtle differences in shape can have profound effects on molecular recognition, where a molecule selectively binds to another (e.g., an enzyme or a receptor). The patent on Nav1.8 inhibitors explicitly lists both (cis-3-cyclopropylcyclobutyl)methyl and (trans-3-cyclopropylcyclobutyl)methyl derivatives, indicating that the spatial arrangement of the cyclopropyl group relative to the rest of the molecule is being systematically varied to find the optimal geometry for binding. google.com

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. The shape and functionality of a molecule are critical to this process. While no specific studies on the self-assembly of this compound derivatives were found, one can infer potential based on general principles. For example, fluorescent amphiphiles have been shown to self-assemble into twisted nanofibers, creating materials for chemical sensing. nih.gov By adding appropriate functional groups (e.g., long alkyl chains, aromatic groups) to the this compound scaffold, it may be possible to design new molecules that self-assemble into unique and functional nanoarchitectures. The rigid and defined stereochemistry of the core would play a crucial role in directing the assembly process.

Q & A

Q. What synthetic strategies are optimal for preparing (3-cyclopropylcyclobutyl)methanol with high stereochemical purity?

The synthesis of this compound involves cyclopropane ring formation and subsequent functionalization. A validated method includes:

  • Grignard Reaction : Cyclopropylmethyl magnesium bromide reacts with cyclobutanone derivatives to form the cyclobutane backbone. Quenching with methanol yields the alcohol .
  • Nucleophilic Addition : Cyclopropylmethyl bromide reacts with cyclobutanecarboxaldehyde under basic conditions (e.g., NaH), followed by reduction to the alcohol .
    Key Considerations :
  • Stereochemical control requires chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for diastereomer separation).
  • Yields >75% are achievable with anhydrous conditions and inert atmospheres .

Q. How can the physicochemical properties of this compound be characterized for research applications?

Property Value/Technique Reference
Molecular Weight140.23 g/mol (C₈H₁₄O)Computed
Boiling Point~160–165°C (estimated via QSPR models)
LogP (Partition Coeff.)1.2 ± 0.3 (HPLC determination)
Solubility20–25 mg/mL in methanol (empirical)
Analytical Methods :
  • NMR : 1^1H and 13^{13}C NMR for stereochemical confirmation (e.g., cyclopropane proton splitting at δ 0.8–1.2 ppm) .
  • X-ray Crystallography : Resolves cyclobutane ring puckering and substituent orientation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the reactivity of this compound in catalytic transformations?

The cyclopropyl group introduces:

  • Steric Hindrance : Limits nucleophilic attack at the cyclobutane ring, favoring axial over equatorial substitution in SN2 reactions .
  • Electronic Effects : Hyperconjugation from cyclopropane C–C bonds stabilizes adjacent carbocations, enabling acid-catalyzed rearrangements .
    Case Study :
  • In Pd-catalyzed cross-couplings, the cyclopropyl group reduces reaction rates by 30% compared to methyl-substituted analogs due to steric bulk .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

  • DFT Calculations : B3LYP/6-31G(d) level predicts energy barriers for cyclobutane ring inversion (ΔG‡ ≈ 8–10 kcal/mol) .
  • MD Simulations : Reveal solvent-dependent conformational preferences (e.g., polar solvents stabilize equatorial methanol orientation) .
    Data Table :
Conformer Relative Energy (kcal/mol) Population (%)
Axial0.062
Equatorial1.238

Q. How can contradictions in reported bioactivity data for cyclopropane-containing alcohols be resolved?

Discrepancies in enzyme inhibition studies (e.g., CYP450 isoforms) may arise from:

  • Stereochemical Variability : Enantiomers exhibit up to 10-fold differences in IC₅₀ values .
  • Assay Conditions : pH and co-solvents (e.g., DMSO >1% v/v) alter ligand-binding kinetics .
    Resolution Strategy :
  • Use chiral chromatography to isolate enantiomers.
  • Standardize assay buffers (e.g., PBS at pH 7.4) .

Methodological Guidelines

Q. What protocols mitigate cyclopropane ring opening during derivatization of this compound?

  • Avoid Strong Acids : Use mild Lewis acids (e.g., ZnCl₂) instead of H₂SO₄ for esterifications .
  • Low-Temperature Conditions : Perform reactions at –20°C to suppress ring-strain release .

Q. How can substituent effects on the cyclobutane ring be systematically studied?

Substituent Impact on Reactivity Reference
TrifluoromethylIncreases electrophilicity (σ = +0.54)
AminoEnhances nucleophilic ring-opening
MethylSteric shielding reduces reaction rates

Q. Experimental Design :

  • Synthesize analogs with varying substituents.
  • Compare kinetics in standardized SN2 or oxidation reactions .

Key Research Gaps

  • Biological Targets : Limited data on GPCR or kinase interactions.
  • Metabolic Pathways : No in vivo ADME studies reported.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.